molecular formula C19H25N5O5S B334977 ETHYL 6-(TERT-BUTYL)-2-{[2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

ETHYL 6-(TERT-BUTYL)-2-{[2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

Cat. No.: B334977
M. Wt: 435.5 g/mol
InChI Key: WJEXOVQBBJSHOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-tert-butyl-2-[({3-nitro-1H-1,2,4-triazol-1-yl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a unique structure that includes a benzothiophene core, a triazole ring, and various functional groups

Preparation Methods

The synthesis of ETHYL 6-(TERT-BUTYL)-2-{[2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps. The general synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and an α-haloester.

    Introduction of the Triazole Ring: The triazole ring can be introduced through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, using an azide and an alkyne.

    Functional Group Modifications:

Industrial production methods would involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Ethyl 6-tert-butyl-2-[({3-nitro-1H-1,2,4-triazol-1-yl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst, resulting in the reduction of the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced by nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

Ethyl 6-tert-butyl-2-[({3-nitro-1H-1,2,4-triazol-1-yl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound can be used as a probe or marker in biological studies to investigate cellular processes and pathways.

Mechanism of Action

The mechanism of action of ETHYL 6-(TERT-BUTYL)-2-{[2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 6-tert-butyl-2-[({3-nitro-1H-1,2,4-triazol-1-yl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be compared with other similar compounds, such as:

    Benzothiophene Derivatives: Compounds with a benzothiophene core, which may have different functional groups and exhibit varying biological activities.

    Triazole Derivatives: Compounds containing a triazole ring, which are known for their diverse biological activities and applications in medicinal chemistry.

    Nitro Compounds: Compounds with nitro groups, which are often used in the development of pharmaceuticals and materials.

The uniqueness of ETHYL 6-(TERT-BUTYL)-2-{[2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in its combination of these structural features, which can lead to unique properties and applications.

Properties

Molecular Formula

C19H25N5O5S

Molecular Weight

435.5 g/mol

IUPAC Name

ethyl 6-tert-butyl-2-[[2-(3-nitro-1,2,4-triazol-1-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C19H25N5O5S/c1-5-29-17(26)15-12-7-6-11(19(2,3)4)8-13(12)30-16(15)21-14(25)9-23-10-20-18(22-23)24(27)28/h10-11H,5-9H2,1-4H3,(H,21,25)

InChI Key

WJEXOVQBBJSHOX-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C(C)(C)C)NC(=O)CN3C=NC(=N3)[N+](=O)[O-]

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C(C)(C)C)NC(=O)CN3C=NC(=N3)[N+](=O)[O-]

Origin of Product

United States

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